molecular formula C9H10O4 B153776 2,4-Dihydroxy-3,6-dimethylbenzoic acid CAS No. 4707-46-4

2,4-Dihydroxy-3,6-dimethylbenzoic acid

Cat. No.: B153776
CAS No.: 4707-46-4
M. Wt: 182.17 g/mol
InChI Key: VHNLJRRECIZZPX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl Orsellinic Acid can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

3-Methyl Orsellinic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to yield different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The hydroxyl groups in 3-Methyl Orsellinic Acid can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl Orsellinic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Methyl Orsellinic Acid is similar to other dihydroxybenzoic acids, such as:

Uniqueness: The uniqueness of 3-Methyl Orsellinic Acid lies in its specific methyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs.

Biological Activity

2,4-Dihydroxy-3,6-dimethylbenzoic acid (often referred to as DMBA) is a phenolic compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activities of DMBA, including its anti-inflammatory, antioxidant, diuretic, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by:

  • Two hydroxyl groups at positions 2 and 4.
  • Methyl groups at positions 3 and 6.
    This structure contributes to its reactivity and interaction with biological systems.

1. Anti-inflammatory Activity

DMBA has been studied for its anti-inflammatory properties. In a study involving extracts from Brassica species, DMBA exhibited significant inhibition of lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. The inhibition percentage was reported to be around 15-19% at certain concentrations, indicating moderate anti-inflammatory activity .

2. Antioxidant Activity

The antioxidant capacity of DMBA has been evaluated using various assays, including DPPH radical scavenging tests. The results indicated that DMBA possesses notable antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid. For instance, methanolic extracts containing DMBA showed an IC50 of approximately 12.9 μg/mL .

3. Diuretic Activity

Research on the diuretic effects of DMBA derivatives demonstrated promising results. In vitro studies using Madin-Darby canine kidney (MDCK) cells indicated that DMBA and its derivatives significantly inhibited sodium transport in renal tubules. The inhibition rates for some derivatives reached up to 47%, suggesting their potential as diuretic agents .

CompoundInhibition Rate (%)
DMBA33.51
Derivative 6c47.18
Hydrochlorothiazide (Control)45.00

4. Cytotoxic Activity

Cytotoxicity assays conducted on various cancer cell lines revealed that DMBA exhibits selective cytotoxic effects. For instance, in studies involving Caco-2 and HCT-116 cell lines, DMBA showed significant inhibition of cell proliferation with IC50 values around 54% at specific concentrations .

Study on Diuretic Effects

A recent study focused on the diuretic activity of DMBA derivatives highlighted the structure-activity relationship (SAR). It was found that modifications at the R1 and R2 positions significantly influenced the diuretic efficacy of these compounds. The introduction of ethyl or propyl groups enhanced their activity against Na+ transport in renal tubules .

Cytotoxicity Assessment

In another investigation assessing the cytotoxic effects of DMBA on cancer cells, it was observed that the compound induced apoptosis in a dose-dependent manner. The study reported a significant reduction in cell viability in treated groups compared to controls, with detailed analysis showing morphological changes consistent with apoptotic processes .

Properties

IUPAC Name

2,4-dihydroxy-3,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLJRRECIZZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352972
Record name 2,4-dihydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4707-46-4
Record name 3-Methylorsellinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4707-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dihydroxy-3,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-dihydroxy-3,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4707-46-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the natural source of 2,4-Dihydroxy-3,6-dimethylbenzoic acid and how is it produced?

A1: this compound, also known as 3-methylorsellinic acid, has been isolated from the fungus Aspergillus terreus. Research suggests that this compound is biosynthesized within the fungus, with formate playing a crucial role in providing the methyl group at the C-3 position of the molecule.

Q2: Does this compound exhibit any biological activity?

A2: Yes, this compound has been identified as one of the compounds contributing to the antibacterial activity of metabolites extracted from the fungus Cephalosporium sp. AL031. It demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Q3: Has this compound been found in other natural sources besides fungi?

A3: While the provided research focuses on fungal sources, this compound was also identified as one of the volatile flavoring compounds present in fresh Iris rhizomes treated with biological technology. This suggests that its presence might extend beyond fungi and could be investigated in other plant species as well.

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